3-(4-Methylphenyl)-1,3-thiazolidin-4-one
Description
Historical Context of Heterocyclic Ring Systems in Chemical Research
Heterocyclic chemistry, a cornerstone of organic chemistry, traces its origins to the 19th century, evolving in parallel with the broader understanding of organic structures. These cyclic compounds, which incorporate at least one atom other than carbon within their ring structure, are fundamental to the chemistry of life. A vast number of biologically crucial molecules, including nucleic acids, vitamins, and hormones, are built upon heterocyclic frameworks.
Early milestones in the field include the isolation and synthesis of simple heterocyclic compounds like furan, pyrrole, and thiophene. These discoveries paved the way for a deeper exploration of the unique properties and reactivity of these ring systems. The inherent structural diversity and the ability of heteroatoms (such as nitrogen, sulfur, and oxygen) to influence electronic properties and engage in hydrogen bonding have made heterocyclic compounds a fertile ground for chemical research and discovery for over a century. Their prevalence in nature and their versatile applications have cemented their importance in fields ranging from medicinal chemistry to materials science.
The 1,3-Thiazolidin-4-one Scaffold as a Privileged Structure in Advanced Chemical Synthesis
In the realm of medicinal chemistry and drug discovery, certain molecular frameworks are termed "privileged structures." This concept, introduced in 1988, describes scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. openochem.org These structures serve as versatile templates for the development of novel therapeutic agents. openochem.orgnih.gov The 1,3-thiazolidin-4-one ring system is widely recognized as one such privileged scaffold. nih.govresearchgate.net
The utility of the 1,3-thiazolidin-4-one core lies in its synthetic accessibility and the ease with which its structure can be modified at several positions (typically the 2, 3, and 5-positions). nih.gov This allows for the creation of large, diverse libraries of compounds for biological screening. One of the most common methods for its synthesis is the one-pot, three-component condensation reaction of an amine, a carbonyl compound (aldehyde or ketone), and thioglycolic acid. benthamdirect.combohrium.com This efficient synthetic route contributes to its status as a privileged structure, enabling chemists to readily generate a wide array of derivatives for structure-activity relationship (SAR) studies. openochem.org
Structural Features and Nomenclature of 3-(4-Methylphenyl)-1,3-thiazolidin-4-one within the Thiazolidin-4-one Class
The compound this compound is a specific derivative of the core 1,3-thiazolidin-4-one scaffold. Its structure and nomenclature can be systematically broken down:
1,3-Thiazolidin-4-one Core: This defines the foundational five-membered heterocyclic ring. The numbering begins with the sulfur atom as position 1, followed by the adjacent carbon (position 2), the nitrogen atom (position 3), the carbonyl carbon (position 4), and the final methylene (B1212753) carbon (position 5). The "-olidin" suffix indicates a saturated (non-aromatic) ring, and "-4-one" specifies the location of the carbonyl group.
3-(4-Methylphenyl) Substituent: This part of the name indicates that a 4-methylphenyl group is attached to the nitrogen atom at position 3 of the thiazolidinone ring. The 4-methylphenyl group, also commonly known as a p-tolyl group, consists of a benzene (B151609) ring substituted with a methyl group at the para position.
The synthesis of this and related compounds typically involves the cyclocondensation of p-toluidine (B81030) (4-methylaniline), an appropriate aldehyde (in this case, formaldehyde (B43269) or a precursor), and thioglycolic acid. The final structure's identity and purity are confirmed using various spectroscopic methods.
| Property | Value |
|---|---|
| CAS Number | 159176-85-9 |
| Molecular Formula | C10H11NOS |
| Molecular Weight | 193.26 g/mol |
The characterization of thiazolidin-4-one derivatives relies heavily on spectroscopic data. For instance, in ¹H NMR spectra, the methylene protons of the thiazolidinone ring (S-CH₂-C=O) typically appear as a characteristic singlet. The proton on the carbon at position 2 (S-CH-N), if present, also gives a distinct signal. nih.govnih.gov Infrared (IR) spectroscopy is crucial for identifying the prominent carbonyl (C=O) stretching vibration of the lactam within the ring. nih.gov
Overview of Key Academic Research Directions for Thiazolidin-4-ones
The designation of the 1,3-thiazolidin-4-one scaffold as a privileged structure is supported by the extensive body of research into its diverse biological activities. nih.govorientjchem.org Academic and industrial research has focused on exploring the potential of its derivatives across a wide spectrum of therapeutic areas. Modifications to the substituents at the N-3, C-2, and C-5 positions have been shown to significantly influence the pharmacological profile of the resulting compounds.
Key research directions include:
Anticancer Activity: Numerous studies have synthesized and evaluated thiazolidin-4-one derivatives for their cytotoxic effects against various cancer cell lines, including breast, lung, and colon cancer. tbzmed.ac.irnih.govgalaxypub.co The mechanism of action is often linked to the inhibition of specific enzymes or cell cycle pathways. nih.gov
Antimicrobial and Antifungal Activity: This is one of the most widely investigated areas. Derivatives have shown potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. nanobioletters.come3s-conferences.org The presence of certain substituents, such as halogens on the aromatic rings, has been found to enhance antimicrobial efficacy. nanobioletters.com
Anti-inflammatory and Analgesic Activity: The scaffold has been explored for its potential to yield non-steroidal anti-inflammatory drugs (NSAIDs) by targeting enzymes like cyclooxygenase (COX). orientjchem.org
Antiviral Activity: Thiazolidin-4-ones have been investigated as inhibitors of viral replication, with notable research focused on their potential against HIV. orientjchem.org
Antidiabetic Activity: A related scaffold, thiazolidine-2,4-dione, forms the basis of the "glitazone" class of antidiabetic drugs. Research on 1,3-thiazolidin-4-ones also explores their potential in managing diabetes. nih.gov
Antioxidant Activity: Many derivatives have been screened for their ability to scavenge free radicals, indicating potential applications in conditions associated with oxidative stress. nih.gov
The following table summarizes some of the diverse biological activities reported for various 1,3-thiazolidin-4-one derivatives in recent research.
| Activity | Target/Model | Key Findings/Observations |
|---|---|---|
| Anticancer | MCF-7 (Breast), A549 (Lung), HT-29 (Colon) Cancer Cell Lines | Certain derivatives exhibit significant cell growth inhibition and induce apoptosis. nih.govmdpi.com |
| Antibacterial | Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria | Substituents on aryl rings at positions 2 and 3 modulate potency and spectrum of activity. nanobioletters.com |
| Antifungal | Candida albicans, Aspergillus niger | Some derivatives show potent antifungal effects, comparable to standard medications. e3s-conferences.org |
| Anti-inflammatory | Carrageenan-induced paw edema model | Demonstrated reduction in inflammation, suggesting COX inhibition pathways. orientjchem.org |
| Antiviral (Anti-HIV) | HIV-1 Reverse Transcriptase (RT) | Specific substitutions at N-3 and C-2 positions are crucial for inhibitory activity. orientjchem.org |
| Antioxidant | DPPH radical scavenging assay | Many derivatives show significant radical scavenging capabilities. nih.gov |
This broad range of biological activities underscores the academic and pharmaceutical significance of the 1,3-thiazolidin-4-one scaffold and ensures its continued exploration in the pursuit of novel therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c1-8-2-4-9(5-3-8)11-7-13-6-10(11)12/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTWEWRFHZLTDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CSCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 4 Methylphenyl 1,3 Thiazolidin 4 One and Analogues
Classical Cyclocondensation Pathways for 1,3-Thiazolidin-4-one Ring Formation
Classical methods for synthesizing the 1,3-thiazolidin-4-one ring primarily rely on cyclocondensation reactions. These well-established pathways can be broadly categorized into direct multi-component constructions and syntheses proceeding through isolatable Schiff base intermediates.
Multi-component Reactions for Direct Scaffold Construction
One of the most efficient and atom-economical approaches to the 1,3-thiazolidin-4-one core is through a one-pot, multi-component reaction (MCR). nih.govresearchgate.net This strategy involves the simultaneous reaction of an amine, a carbonyl compound, and a mercapto-acid in a single reaction vessel, avoiding the need to isolate intermediates. ekb.eg For the synthesis of the target compound, 3-(4-Methylphenyl)-1,3-thiazolidin-4-one, this would typically involve the condensation of p-toluidine (B81030), formaldehyde (B43269), and thioglycolic acid. researchgate.netekb.eg
The reaction is versatile, allowing for the synthesis of a diverse library of thiazolidin-4-one derivatives by varying the three core components. nih.govresearchgate.net Numerous protocols have been developed utilizing different solvents and catalysts to facilitate this transformation. researchgate.netfrontiersin.org
| Amine Component | Aldehyde Component | Mercapto-Acid | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 5-substituted phenyl-1,3,4-thiadiazol-2-amines | Substituted benzaldehydes | 2-Mercaptoacetic acid | One-pot reaction | Good | nih.gov |
| Aromatic amine | Aromatic/heterocyclic aldehyde | Thioglycolic acid | L-Proline catalyst, water, RT | Moderate to good | researchgate.net |
| Aromatic amine | Aromatic aldehydes | Thioglycolic acid | Bi(SCH2COOH)3 catalyst, solvent-free | Good | researchgate.net |
| 2-Aminobenzimidazole | 3-Nitrobenzaldehyde | Thioglycolic acid | Pd/TCH-pr@SBA-15 catalyst, Acetone/H₂O, RT | 95% | frontiersin.org |
Schiff Base Intermediates in Thiazolidin-4-one Synthesis
A two-step classical approach involves the pre-formation of a Schiff base (or imine), which then undergoes cyclocondensation with a thiol-containing carboxylic acid. researchgate.net In the first step, an amine is condensed with an aldehyde or ketone to form the C=N double bond of the Schiff base. chemmethod.comnih.gov For the target compound, p-toluidine would be reacted with formaldehyde to generate N-methylen-4-methylaniline.
In the second step, the purified Schiff base is reacted with thioglycolic acid. The sulfur atom of the thioglycolic acid acts as a nucleophile, attacking the imine carbon, followed by an intramolecular cyclization and elimination of a water molecule to yield the final 1,3-thiazolidin-4-one ring. researchgate.netresearchgate.net This method is robust and has been widely used for the synthesis of various derivatives. chemmethod.comneliti.com
| Schiff Base Precursors | Cyclizing Agent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Hydrazones from acetohydrazide and aromatic aldehydes | Thioglycolic acid | Reflux, 18-20 hours | Substituted 4-thiazolidinones | chemmethod.com |
| Imine from 2-Amino-benzothiazole and p-chloro-benzaldehyde | Mercaptoacetic acid | THF, ZnCl₂ | Benzothiazole-substituted thiazolidin-4-one | researchgate.net |
| Imines from 2-amino-6-methoxy-benzothiazole and various aldehydes | Thioglycolic acid | Not specified | Benzothiazole-substituted 4-thiazolidinones | nih.gov |
| Imines from 2-aminoterephthalic acid and various aldehydes | Thioglycolic acid | Microwave | Thiazolidinone-substituted terephthalic acid | neliti.com |
Modern and Sustainable Synthetic Approaches
Recent advancements in synthetic chemistry have focused on developing more environmentally friendly, efficient, and sustainable methods for constructing heterocyclic scaffolds like 1,3-thiazolidin-4-one.
Green Chemistry Protocols for Environmentally Benign Synthesis
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of 1,3-thiazolidin-4-one synthesis, this has been achieved through several strategies. One notable approach is the use of water as a reaction solvent, which is non-toxic, inexpensive, and environmentally benign. researchgate.net L-proline, an amino acid, has been successfully employed as an organocatalyst for the one-pot, three-component synthesis in water at room temperature, offering an energy-efficient and green alternative to traditional methods. researchgate.net Furthermore, solvent-free reaction conditions represent another significant green methodology, reducing volatile organic compound emissions and simplifying product work-up. ekb.eg
| Protocol Feature | Green Approach Example | Traditional Approach Example | Advantage of Green Approach |
|---|---|---|---|
| Solvent | Water researchgate.net | Toluene ekb.eg or Dioxane researchgate.net | Non-toxic, safe, readily available |
| Catalyst | L-Proline researchgate.net or Silver Nanoparticles acs.org | ZnCl₂ researchgate.net or Glacial Acetic Acid chemmethod.com | Often biodegradable, recyclable, lower toxicity |
| Energy | Room Temperature researchgate.net | Reflux/Heating ekb.egchemmethod.com | Reduced energy consumption |
| Conditions | Solvent-free ekb.eg | Solvent-based reaction | Reduced waste, easier purification |
Catalyst-Mediated Reactions (e.g., Organocatalysis, Nanocatalysis)
The use of advanced catalysts has revolutionized the synthesis of 1,3-thiazolidin-4-ones by improving reaction rates, yields, and selectivity under milder conditions.
Organocatalysis: Non-metal, small organic molecules can effectively catalyze the formation of the thiazolidinone ring. L-proline is a prime example, facilitating the three-component reaction efficiently in aqueous media. researchgate.net
Nanocatalysis: Nanoparticles offer high surface-area-to-volume ratios, leading to enhanced catalytic activity. Silver nanoparticles (AgNPs) synthesized via bioprocesses have been used as recyclable green catalysts for the one-pot synthesis of thiazolidin-4-one derivatives. acs.org Similarly, palladium-based nanocomposites have demonstrated high catalytic activity in the synthesis of N-heterocyclic thiazolidinones under green conditions. frontiersin.org Other heterogeneous catalysts, such as Y(OTf)₃, have also proven effective with low catalyst loading. researchgate.net The use of ionic liquids, which can act as both the solvent and catalyst, is another modern approach that offers advantages in terms of recyclability. tandfonline.com
| Catalyst Type | Specific Catalyst | Key Features | Reference |
|---|---|---|---|
| Organocatalyst | L-Proline | Operates in water at room temperature, environmentally benign. | researchgate.net |
| Nanocatalyst | Silver Nanoparticles (AgNPs) | Heterogeneous, recyclable, green catalyst. | acs.org |
| Organometallic Nanocatalyst | Pd/TCH@SBA-15 | Highly active, recyclable, works in aqueous media. | frontiersin.org |
| Lewis Acid | Y(OTf)₃ | Efficient with low catalyst loading (5 mol%). | researchgate.net |
| Ionic Liquid | Task-Specific Ionic Liquids | Acts as both catalyst and recyclable medium. | tandfonline.com |
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govresearchgate.net By using microwave irradiation, reactants can be heated rapidly and uniformly, leading to a dramatic reduction in reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity. nih.govjchps.com
This technique has been successfully applied to the synthesis of 1,3-thiazolidin-4-ones via three-component reactions. ccsenet.orgnih.gov For instance, the reaction of 3-formyl chromone, a primary amine, and mercaptoacetic acid under microwave irradiation provides a one-pot liquid-phase combinatorial route to thiazolidinone analogues. nih.gov The efficiency and speed of microwave-assisted synthesis make it a highly attractive and sustainable alternative to conventional heating methods. jchps.comresearchgate.net
| Reactants | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Arene aldehydes, valine, mercaptoacetic acid | Microwave (45 W) | 6 minutes | Good | nih.gov |
| Conventional Heating | Several hours | Lower | nih.gov | |
| (E)-N'-(substituted benzylidene)-2-cyanoacetohydrazides, 2-mercaptoacetic acid | Microwave | Not specified | 72-84% | jchps.com |
| Conventional | Not specified | 68-81% | jchps.com | |
| Aromatic aldehyde, 2-amino-benzothiopyrano-thiazole, mercaptoacetic acid | Microwave | Not specified | Efficient | ccsenet.org |
Solvent-Free Reaction Conditions
In the pursuit of greener and more efficient chemical processes, solvent-free reaction conditions have emerged as a significant area of interest in the synthesis of 1,3-thiazolidin-4-ones. These methods often lead to higher yields, shorter reaction times, and easier purification of products.
One notable solvent-free approach involves the one-pot, three-component condensation of an amine, a carbonyl compound, and a mercapto-acid. For the synthesis of this compound, this would typically involve the reaction of p-toluidine, an appropriate aldehyde, and thioglycolic acid. The use of certain catalysts under solvent-free conditions has been shown to be effective. For instance, ammonium persulfate has been utilized as an economical and efficient catalyst for the cyclocondensation reaction of substituted anilines, benzaldehydes, and thioglycolic acid at elevated temperatures, yielding 1,3-thiazolidin-4-one derivatives in high yields. nih.gov
Another innovative solvent-free technique is the use of magnetic nanoparticles as catalysts. For example, FeNi3-ionic liquid magnetic nanoparticles have been employed to promote the synthesis of 1,3-thiazolidin-4-ones from amines, aldehydes, and thioglycolic acid, offering the advantages of being environmentally friendly, fast, and allowing for easy catalyst recovery. nih.gov Similarly, nano-Fe3O4@SiO2-supported ionic liquids have been used to activate the carbonyl and amine groups, facilitating the formation of the imine intermediate and subsequent cyclization under solvent-free conditions. nih.gov
Microwave irradiation has also been explored as a tool for solvent-free synthesis. A rapid and straightforward one-pot synthesis of 5-arylidene-2-imino-4-thiazolidinones has been achieved by the condensation of thioureas, chloroacetic acid, and an aldehyde under microwave irradiation without any solvent. researchgate.net
Regioselective and Stereoselective Synthetic Strategies
The synthesis of 1,3-thiazolidin-4-ones can present challenges in terms of regioselectivity and stereoselectivity, particularly when unsymmetrical starting materials are used or when chiral centers are introduced.
Regioselectivity becomes crucial when the reactants have multiple sites for reaction. For instance, in the synthesis of thiazolidinone-triazole hybrids, the click reaction between an azide and an alkyne can potentially yield two different regioisomers. The use of a copper(I) catalyst in the azide-alkyne cycloaddition (CuAAC) reaction has been shown to provide excellent regioselectivity, favoring the formation of the 1,4-disubstituted triazole isomer. nih.gov
Stereoselectivity is a key consideration when a chiral center is present in the thiazolidinone ring, most commonly at the C-2 or C-5 position. The synthesis of thiazolidin-4-ones with a Z-exocyclic double bond at the C-5 position can be achieved through a regio- and stereoselective formal [3+2] cycloaddition pathway between α-enolic dithioesters and α-halohydroxamates. rsc.org Knoevenagel condensation, a common method for introducing a substituent at the C-5 position, can also be controlled to favor the formation of a specific stereoisomer.
Derivatization Strategies at Key Positions (N-3, C-2, C-5)
The versatility of the 1,3-thiazolidin-4-one scaffold lies in the ability to introduce a wide range of substituents at its key positions: the nitrogen atom at position 3 (N-3), and the carbon atoms at positions 2 (C-2) and 5 (C-5). These modifications are instrumental in modulating the biological activity of the resulting compounds.
Introduction of Aromatic and Heteroaromatic Substituents
The introduction of aromatic and heteroaromatic moieties at the C-2 and N-3 positions of the thiazolidin-4-one ring is a common strategy to create diverse libraries of compounds for biological screening. For the synthesis of 2,3-disubstituted 1,3-thiazolidin-4-ones, a typical approach involves the one-pot, three-component reaction of a primary amine, an aromatic aldehyde, and thioglycolic acid. researchgate.net
For instance, 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one has been synthesized, demonstrating the introduction of substituted aryl groups at both the N-3 and C-2 positions. cornell.edu The synthesis of 2-(substituted phenyl)-3-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl) thiazolidin-4-one derivatives showcases the incorporation of a more complex heteroaromatic system at the N-3 position. researchgate.net These syntheses often involve the initial formation of an imine (Schiff base) from the amine and aldehyde, followed by cyclocondensation with thioglycolic acid.
| Substituent at N-3 | Substituent at C-2 | Synthetic Approach | Reference |
| 3-Chloro-4-methylphenyl | 4-Fluorophenyl | One-pot, three-component reaction | cornell.edu |
| 4-(6-Methylbenzo[d]thiazol-2-yl)phenyl | Substituted phenyl | Two-step: Imine formation followed by cyclocondensation | researchgate.net |
Functionalization via Knoevenagel Condensation
The active methylene (B1212753) group at the C-5 position of the 1,3-thiazolidin-4-one ring is readily functionalized through the Knoevenagel condensation. wikipedia.org This reaction involves the condensation of the thiazolidinone with an aldehyde or ketone in the presence of a basic catalyst, leading to the formation of a 5-arylidene or 5-alkylidene derivative with an exocyclic double bond.
The synthesis of 5-arylidene-thiazolidine-2,4-dione derivatives has been achieved by reacting thiazolidine-2,4-dione with various aromatic aldehydes in the presence of piperidine (B6355638). nih.gov Similarly, 3-(m-tolyl)thiazolidine-2,4-dione undergoes Knoevenagel condensation with aromatic aldehydes using morpholine as a catalyst. plos.org These reactions are versatile and can be performed under various conditions, including conventional heating and greener methods like grinding. researchgate.net The choice of catalyst and reaction conditions can influence the yield and stereoselectivity of the product.
| Thiazolidinone Precursor | Aldehyde | Catalyst | Product | Reference |
| Thiazolidine-2,4-dione | Aromatic aldehydes | Piperidine | 5-Arylidene-thiazolidine-2,4-diones | nih.gov |
| 3-(m-Tolyl)thiazolidine-2,4-dione | Aromatic aldehydes | Morpholine | 5-Arylidene-3-(m-tolyl)thiazolidine-2,4-diones | plos.org |
| Rhodanine | Aromatic aldehydes | Grinding (solvent-free) | 5-Arylidene-rhodanines | researchgate.net |
Molecular Hybridization Strategies for Novel Architectures
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophoric units into a single molecule. This approach aims to create novel chemical entities with enhanced biological activity or a dual mode of action. The 1,3-thiazolidin-4-one scaffold is an excellent platform for molecular hybridization due to its synthetic accessibility and proven biological relevance. ekb.eg
Thiazolidin-4-ones have been hybridized with various bioactive moieties, including other heterocyclic rings like 1,3,4-thiadiazole and 1,2,4-triazole. For example, a series of thiazolidin-4-one analogues with a thiadiazole derivative has been synthesized, and their biological activities evaluated. biointerfaceresearch.com Similarly, thiazolidin-4-one-1,2,4-triazole hybrids have been designed and synthesized. nih.gov
The synthesis of these hybrid molecules often involves multi-step reaction sequences. For instance, a thiazolidinone core can be functionalized with a linker that is then used to attach another bioactive scaffold. The synthesis of indole-thiazolidine-2,4-dione coupled isoxazoles involved N-propargylation, Knoevenagel condensation, and a copper(I)-catalyzed regioselective reaction. thesciencein.org
| Hybrid Structure | Bioactive Moieties | Synthetic Strategy | Reference |
| Thiazolidin-4-one-1,3,4-thiadiazole | Thiazolidin-4-one, 1,3,4-Thiadiazole | Multi-step synthesis | biointerfaceresearch.com |
| Thiazolidin-4-one-1,2,4-triazole | Thiazolidin-4-one, 1,2,4-Triazole | Multi-step synthesis | nih.gov |
| Indole-thiazolidine-2,4-dione-isoxazole | Indole, Thiazolidine-2,4-dione, Isoxazole | N-propargylation, Knoevenagel condensation, Click chemistry | thesciencein.org |
Mechanistic Chemical Reactivity and Transformations of the 1,3 Thiazolidin 4 One Ring System
Electrophilic and Nucleophilic Reaction Pathways of the Thiazolidinone Core
The reactivity of the 3-(4-Methylphenyl)-1,3-thiazolidin-4-one core is characterized by distinct nucleophilic and electrophilic centers, which allow for a variety of chemical transformations.
The most prominent nucleophilic character is found at the C-5 methylene (B1212753) position. The protons on this carbon are acidic due to the electron-withdrawing effects of the adjacent C-4 carbonyl group. In the presence of a base, this position can be deprotonated to form a carbanion. This nucleophilic center is central to the functionalization of the thiazolidinone ring, most notably in Knoevenagel condensation reactions. nih.gov The reactivity of the C-5 position is influenced by the substituents on the ring system. nih.gov
Knoevenagel Condensation: This reaction involves the nucleophilic attack of the C-5 carbanion on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield a 5-alkylidene or 5-arylidene derivative. nih.govwikipedia.org The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium acetate. wikipedia.orgmdpi.com The resulting exocyclic double bond at the C-5 position creates a conjugated system, which in turn activates the β-carbon (the exocyclic carbon) for nucleophilic attack.
The electrophilic sites of the this compound ring include the carbonyl carbon at the C-4 position. This carbon is susceptible to attack by strong nucleophiles, although this can sometimes lead to ring-opening reactions. Furthermore, in 5-arylidene derivatives, the β-carbon of the exocyclic double bond becomes an electrophilic center susceptible to 1,4-conjugate addition (Michael addition). researchgate.net This allows for the introduction of a wide range of nucleophiles at this position.
Ring-Opening and Ring-Closing Transformations
The stability of the 1,3-thiazolidin-4-one ring is a crucial aspect of its chemistry. While generally stable, the ring can undergo cleavage under certain conditions.
Ring-Opening Reactions: Hydrolysis of the amide bond within the thiazolidinone ring can lead to ring opening. For instance, some 5-thiazolidinone derivatives have been shown to undergo ring cleavage in boiling water. researchgate.net Strong acidic or basic conditions can promote the hydrolysis of the lactam functionality in this compound, which would yield the corresponding N-(4-methylphenyl)-2-mercaptoacetamide.
Reductive conditions can also induce ring cleavage. The use of powerful reducing agents like Lithium Aluminium Hydride (LiAlH₄) can reduce the C-4 carbonyl group, and under certain conditions, this can be followed by the cleavage of the bond between the sulfur atom and the C-2 carbon. researchgate.net
Ring-Closing Transformations: The most fundamental ring-closing transformation is the synthesis of the 1,3-thiazolidin-4-one ring itself. A common and efficient method is the one-pot, three-component condensation of an amine, a carbonyl compound (aldehyde), and a mercapto-acid. ekb.egnih.gov For the synthesis of this compound, this involves the reaction of p-toluidine (B81030), formaldehyde (B43269), and thioglycolic acid. nih.gov
The generally accepted mechanism for this cyclocondensation involves two key steps:
Formation of an imine (Schiff base) from the reaction of the primary amine (p-toluidine) and the aldehyde.
Nucleophilic attack of the thiol group of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization via nucleophilic attack of the nitrogen on the carboxylic acid carbonyl group, with the elimination of a water molecule to form the five-membered ring. chemmethod.comresearchgate.net Various catalysts can be employed to facilitate this reaction, including Lewis acids and heterogeneous catalysts. nih.gov
Tautomeric Equilibria and their Influence on Reactivity
Tautomerism, the equilibrium between two or more interconverting structural isomers, can play a significant role in the reactivity of the 1,3-thiazolidin-4-one system. For this compound, the primary tautomeric equilibrium to consider is the keto-enol tautomerism involving the C-4 carbonyl group.
Keto-Enol Tautomerism: The ketone form is generally the more stable and predominant tautomer. However, under certain conditions, it can equilibrate with its enol form, 4-hydroxy-3-(4-methylphenyl)-2,3-dihydro-1,3-thiazole. The enol form possesses a hydroxyl group and a C=C double bond within the ring. researchgate.netresearchgate.net
The position of this equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the ring. nih.gov In polar aprotic solvents, the keto form is often favored, while non-polar solvents may favor the enol form. nih.gov Although the concentration of the enol tautomer is typically low, its formation can be crucial for certain reactions. youtube.com The enol form can exhibit different reactivity compared to the keto form; for example, the hydroxyl group can act as a nucleophile or be involved in hydrogen bonding, which can influence intermolecular interactions and reaction mechanisms. researchgate.net The increased electron density of the endocyclic double bond in the enol form could also alter its susceptibility to electrophilic attack.
Oxidation and Reduction Reactions of the Thiazolidin-4-one Moiety
The sulfur atom and the carbonyl group within the this compound ring are susceptible to oxidation and reduction reactions, respectively.
Oxidation Reactions: The thioether linkage in the thiazolidinone ring can be readily oxidized to a sulfoxide (B87167) and further to a sulfone. These oxidation products may exhibit altered biological activities. ccsenet.org The oxidation can be achieved using various oxidizing agents, such as hydrogen peroxide (H₂O₂) or potassium peroxymonosulfate (B1194676) (Oxone®). nih.govresearchgate.net
Studies on 3-aryl-2-phenyl-1,3-thiazolidin-4-ones have shown that selective oxidation is possible by carefully controlling the reaction conditions. researchgate.netccsenet.org
Sulfoxide Formation: Using a controlled amount of the oxidizing agent (e.g., 3 equivalents of Oxone®) at room temperature typically leads to the selective formation of the corresponding sulfoxide, this compound 1-oxide. researchgate.netccsenet.org
Sulfone Formation: Increasing the stoichiometry of the oxidizing agent and elevating the temperature generally favors the formation of the sulfone, this compound 1,1-dioxide. researchgate.netccsenet.org
The selectivity of these oxidations can be influenced by the nature and position of substituents on the N-3 aryl ring. researchgate.netccsenet.org
| Starting Material | Oxidizing Agent | Conditions | Major Product |
|---|---|---|---|
| 3-Aryl-1,3-thiazolidin-4-one | 3 equiv. Oxone® | Room Temperature, 1h | 3-Aryl-1,3-thiazolidin-4-one 1-oxide |
| 3-Aryl-1,3-thiazolidin-4-one | >3 equiv. Oxone® | High Temperature | 3-Aryl-1,3-thiazolidin-4-one 1,1-dioxide |
Reduction Reactions: The C-4 carbonyl group of the thiazolidinone ring can be reduced. The choice of reducing agent determines the outcome of the reaction.
Reduction to Methylene: Strong reducing agents like Lithium Aluminium Hydride (LiAlH₄) can reduce the amide carbonyl to a methylene group (CH₂), yielding 3-(4-methylphenyl)-1,3-thiazolidine. This reaction may also be accompanied by ring cleavage. researchgate.net
Reduction of Exocyclic Double Bonds: In the case of 5-benzylidene derivatives of 4-thiazolidinones, the exocyclic double bond can be selectively reduced using reagents like sodium amalgam, leaving the carbonyl group intact. researchgate.net
Mechanistic Insights into Functionalization Reactions
Functionalization of the this compound ring predominantly occurs at the C-5 position. The Knoevenagel condensation with aromatic aldehydes is a key reaction in this regard, and its mechanism has been extensively studied. mdpi.comnih.gov
The mechanism of the base-catalyzed Knoevenagel condensation proceeds through the following steps: wikipedia.orglookchem.com
Deprotonation: A base (e.g., piperidine) removes a proton from the C-5 methylene group of the thiazolidinone ring, forming a resonance-stabilized carbanion (enolate). The negative charge is delocalized onto the adjacent carbonyl oxygen.
Nucleophilic Attack: The C-5 carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde. This results in the formation of a tetrahedral alkoxide intermediate (an aldol-type adduct).
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base or a protic solvent, yielding a 5-(hydroxy(aryl)methyl)-3-(4-methylphenyl)-1,3-thiazolidin-4-one intermediate.
Dehydration: Under the reaction conditions, this aldol (B89426) adduct readily undergoes dehydration (elimination of a water molecule). This step is often facilitated by the acidity of the remaining proton at C-5 and results in the formation of a stable, conjugated C=C double bond, yielding the final 5-arylidene-3-(4-methylphenyl)-1,3-thiazolidin-4-one product.
Advanced Structural Characterization and Spectroscopic Analysis of 3 4 Methylphenyl 1,3 Thiazolidin 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H-NMR and ¹³C-NMR spectra of 3-(4-Methylphenyl)-1,3-thiazolidin-4-one provide the foundational data for its structural verification. The chemical shifts are indicative of the electronic environment of each nucleus.
In the ¹H-NMR spectrum, the protons of the 4-methylphenyl (p-tolyl) group typically appear as a set of two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene (B151609) ring. The methyl protons of this group resonate as a singlet in the upfield region. The methylene (B1212753) protons (S-CH₂) of the thiazolidinone ring are observed as a distinct singlet. researchgate.net
The ¹³C-NMR spectrum complements the proton data by identifying each unique carbon atom. The carbonyl carbon (C=O) of the thiazolidinone ring is characteristically found in the downfield region of the spectrum (168-173 ppm). researchgate.net The carbons of the aromatic ring appear in the typical range of 115-140 ppm, while the methylene carbon (S-CH₂) of the heterocyclic ring and the methyl carbon of the tolyl group are observed at higher field strengths. researchgate.netnih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data inferred from closely related structures. researchgate.netnih.gov
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| S-CH₂ (C5) | ~4.10 (s, 2H) | ~35.8 |
| C=O (C4) | - | ~168.7 |
| N-CH₂ (C2) | - | ~64.4 |
| Ar-H (Phenyl) | ~7.10-7.25 (m, 4H) | ~113.0 - 147.6 |
| Ar-CH₃ | ~2.59 (s, 3H) | ~21.2 |
Note: 's' denotes singlet, 'm' denotes multiplet. The exact chemical shifts can vary depending on the solvent and experimental conditions.
While one-dimensional NMR provides essential data, two-dimensional (2D) NMR techniques are employed for unambiguous structural confirmation and to probe stereochemical details. eie.gr
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this molecule, it would confirm the coupling between the ortho and meta protons on the p-tolyl ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be used to definitively assign the proton signal for the S-CH₂ group to its corresponding carbon signal and likewise for the methyl group. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. This is crucial for establishing the connectivity of the molecular skeleton. For instance, correlations would be expected from the S-CH₂ protons to the carbonyl carbon and the quaternary aromatic carbon attached to the nitrogen atom, confirming the link between the two ring systems. mdpi.com
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. eie.gr This experiment can help determine the preferred orientation of the p-tolyl ring relative to the thiazolidinone ring.
Vibrational Spectroscopy (FTIR) for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm its structure. researchcommons.org
The most prominent peak is the strong absorption band for the carbonyl (C=O) stretching vibration of the thiazolidinone ring, typically observed in the range of 1665-1716 cm⁻¹. nih.gov Other significant absorptions include those for aromatic C-H stretching (above 3000 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), aromatic C=C stretching vibrations (around 1500-1610 cm⁻¹), and the C-N stretching vibration (around 1350-1390 cm⁻¹). nih.govimpactfactor.org The presence of the C-S bond is indicated by weaker absorptions at lower wavenumbers, often around 650-700 cm⁻¹. nih.gov
Table 2: Characteristic FTIR Absorption Bands for this compound Data compiled from various thiazolidin-4-one derivatives. researchgate.netresearchcommons.orgnih.gov
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3080 - 3160 | Medium |
| Aliphatic C-H Stretch | 2940 - 2975 | Medium |
| Carbonyl (C=O) Stretch | 1665 - 1716 | Strong |
| Aromatic C=C Stretch | 1515 - 1610 | Medium-Strong |
| C-N Stretch | 1350 - 1390 | Medium |
| C-S-C Stretch | 690 - 705 | Weak-Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Gap Determination
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions. scielo.org.za
The π → π* transitions, associated with the aromatic p-tolyl ring and the C=O group, are typically intense and occur at shorter wavelengths. The n → π* transition, involving the non-bonding electrons on the oxygen and sulfur atoms, is generally weaker and appears at longer wavelengths. scielo.org.za For related thiazolidinone structures, absorption maxima (λmax) have been reported in the range of 200-400 nm. dergipark.org.tr This data can be used to calculate the optical energy gap (Eg), a key parameter for understanding the electronic properties of the material.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (molecular formula C₁₀H₁₁NOS), the calculated exact molecular weight is approximately 193.056 g/mol . In techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion, [M+H]⁺, at an m/z value corresponding to its molecular weight plus the mass of a proton (approx. 194.064). nih.gov
Electron impact (EI) ionization would cause the molecule to fragment in a predictable manner. Common fragmentation pathways for thiazolidinones include the cleavage of the heterocyclic ring and the loss of small neutral molecules like CO or fragments from the N-substituent. arkat-usa.org Analysis of these fragment ions provides corroborating evidence for the proposed molecular structure.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. It provides precise information on bond lengths, bond angles, and intermolecular interactions that govern crystal packing.
The crystal packing is stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and C-H···π or C=O···π interactions, which link the molecules into a three-dimensional network. nih.govresearchgate.net
Table 3: Representative Crystallographic Data for a Close Analog, 3-(3-Methylphenyl)-2-thioxo-1,3-thiazolidin-4-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₀H₉NOS₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.3952 (4) |
| b (Å) | 10.9754 (4) |
| c (Å) | 9.2066 (4) |
| β (°) | 102.508 (2) |
| Volume (ų) | 1024.13 (7) |
| Z | 4 |
| Dihedral Angle (Ring A/B) | 83.30 (3)° |
Advanced Imaging Techniques (SEM, EDX) for Morphological and Elemental Analysis
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of a solid sample. In the context of a synthesized crystalline compound like this compound, SEM analysis would provide high-resolution images of the crystal surfaces. This imagery can reveal key morphological features such as crystal habit (shape), particle size distribution, and the degree of crystallinity. For instance, the analysis could distinguish between well-defined geometric crystals, amorphous particles, or agglomerates.
Energy-Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It works by detecting the characteristic X-rays emitted from a sample when it is bombarded by an electron beam. An EDX analysis of this compound would be expected to confirm the presence of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), Oxygen (O), and Sulfur (S). The resulting EDX spectrum would display peaks corresponding to the energy levels of the X-rays emitted by each of these elements, and the intensity of these peaks can provide a semi-quantitative measure of their relative abundance in the sample.
Hypothetical Morphological and Elemental Data
Although no specific experimental data was found for this compound, a typical analysis of a crystalline organic compound would yield the following types of data:
Table 1: Hypothetical Morphological Characteristics from SEM Analysis
| Parameter | Description |
| Crystal Habit | Prismatic or acicular (needle-like) crystals |
| Particle Size | Uniform distribution with an average size in the micrometer range |
| Surface Texture | Smooth facets with well-defined edges |
| Aggregation | Low to moderate degree of agglomeration |
Table 2: Expected Elemental Composition from EDX Analysis
| Element | Expected Presence | Theoretical Atomic % |
| Carbon (C) | Yes | ~57.95% |
| Hydrogen (H) | Yes (Not typically detected by EDX) | ~4.38% |
| Nitrogen (N) | Yes | ~6.76% |
| Oxygen (O) | Yes | ~7.72% |
| Sulfur (S) | Yes | ~15.47% |
| Other Impurities | Should be absent or in trace amounts | - |
This detailed morphological and elemental information is crucial for confirming the purity and structural integrity of the synthesized compound, complementing data obtained from other spectroscopic techniques.
Mechanistic Investigations of Biological Interactions for Thiazolidin 4 One Derivatives
Computational Molecular Docking Studies for Ligand-Target Binding Prediction
Computational molecular docking has become an indispensable tool in drug discovery for predicting the binding orientation and affinity of a ligand to its target protein. This approach allows for the virtual screening of large compound libraries and provides insights into the molecular interactions that govern ligand-protein recognition. For thiazolidin-4-one derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their binding modes.
The versatility of the thiazolidin-4-one scaffold allows it to interact with a wide range of biological targets, including enzymes and receptors involved in various disease processes. mdpi.comekb.eg Molecular docking studies have been employed to identify putative biological targets for these derivatives. For instance, various thiazolidin-4-one compounds have been docked against targets such as human dihydroorotate dehydrogenase (hDHODH), C-KIT Tyrosine kinase, and carbonic anhydrase II. nih.govsamipubco.comnih.gov The identification of these potential targets opens avenues for exploring the therapeutic applications of compounds like 3-(4-Methylphenyl)-1,3-thiazolidin-4-one in diseases such as cancer and autoimmune disorders. ekb.egnih.gov
Docking simulations predict the most favorable binding pose of a ligand within the active site of a target protein. For thiazolidin-4-one derivatives, the binding sites are often characterized by a combination of hydrophobic pockets and hydrogen-bonding residues. The phenyl ring of the 3-aryl substituent, such as the 4-methylphenyl group, typically occupies a hydrophobic pocket, while the thiazolidin-4-one core engages in specific hydrogen bond interactions. nih.gov
The binding affinity, often expressed as a docking score or binding energy, provides a quantitative measure of the strength of the interaction between a ligand and its target. For thiazolidin-4-one derivatives, these scores are influenced by the nature and position of substituents on the core structure. Molecular docking studies have revealed that the interactions of these compounds with their target receptors or enzymes are primarily driven by a combination of hydrogen bonds and hydrophobic interactions. medmedchem.com
The carbonyl group at the 4-position of the thiazolidin-4-one ring is a key hydrogen bond acceptor, frequently forming interactions with amino acid residues such as tyrosine and threonine within the active site. nih.govnih.gov The sulfur and nitrogen atoms of the heterocyclic ring can also participate in various non-covalent interactions. The aryl group at the N-3 position, in this case, the 4-methylphenyl group, plays a crucial role in anchoring the molecule within the binding pocket through hydrophobic and van der Waals interactions. nih.govnih.gov
Table 1: Predicted Interactions of a Thiazolidin-4-one Derivative with a Putative Enzyme Active Site
| Interacting Residue | Interaction Type | Ligand Moiety Involved |
| Tyr38 | Hydrogen Bond | Carbonyl group of thiazolidin-4-one |
| Leu42 | Hydrophobic | 4-Methylphenyl group |
| Leu46 | Hydrophobic | 4-Methylphenyl group |
| Ala55 | Water-mediated Hydrogen Bond | Thiazolidin-4-one ring |
| Phe62 | Hydrophobic | 4-Methylphenyl group |
This table is a representative example based on docking studies of similar thiazolidin-4-one derivatives.
Structure-Activity Relationship (SAR) Derivation for Target Modulators
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. nih.gov For thiazolidin-4-one derivatives, SAR studies have been crucial in identifying the key structural features required for their modulatory action on various biological targets.
The biological activity of thiazolidin-4-one derivatives is highly dependent on the nature of the substituents at positions 2, 3, and 5 of the heterocyclic ring. mdpi.comresearchgate.net The thiazolidin-4-one scaffold itself is considered a privileged structure in medicinal chemistry due to its ability to serve as a template for the design of compounds with diverse biological activities. mdpi.comnih.gov
For 3-aryl-1,3-thiazolidin-4-ones, the substituent on the phenyl ring at the N-3 position significantly influences the biological activity. The presence of a methyl group at the para position of the phenyl ring, as in this compound, can enhance hydrophobic interactions within the binding pocket of a target protein, potentially leading to increased potency. nih.gov Modifications at the C-2 and C-5 positions of the thiazolidin-4-one ring have also been extensively explored to modulate the biological activity. For instance, the introduction of bulky or electron-withdrawing groups can alter the binding affinity and selectivity of the compound. nih.gov
A major challenge in drug design is to develop compounds that are highly selective for their intended target, thereby minimizing off-target effects. Rational design principles, guided by SAR and computational studies, are employed to enhance the selectivity of thiazolidin-4-one derivatives.
One approach is to introduce substituents that can form specific interactions with unique residues in the target's active site. For example, if a target has a specific pocket, a corresponding functional group can be added to the thiazolidin-4-one scaffold to exploit this feature. The conformation of the 3-aryl group relative to the thiazolidin-4-one ring also plays a role in selectivity. The dihedral angle between these two rings can influence how the molecule fits into the binding site and interacts with surrounding amino acids. nih.gov By systematically modifying the structure and observing the effects on activity and selectivity, more potent and target-specific modulators can be designed.
Mechanistic Pathways of Enzyme Inhibition by Thiazolidinone Ligands
Thiazolidin-4-one derivatives have been identified as inhibitors of various enzymes, and understanding their mechanism of inhibition is crucial for their development as therapeutic agents. nih.govnih.gov The inhibitory activity of these compounds often arises from their ability to bind to the active site of an enzyme and block the access of the natural substrate.
The mechanism of enzyme inhibition by thiazolidinone ligands typically involves the formation of non-covalent interactions with key amino acid residues in the enzyme's active site. As previously mentioned, the carbonyl group of the thiazolidin-4-one ring is a critical feature, often acting as a hydrogen bond acceptor. nih.gov This interaction can mimic the binding of the natural substrate, thereby competitively inhibiting the enzyme.
In the case of human dihydroorotate dehydrogenase (hDHODH), a key enzyme in pyrimidine biosynthesis, thiazolidin-4-one derivatives have been shown to act as inhibitors. nih.gov Molecular docking studies suggest that the carbonyl group of the thiazolidin-4-one ring forms a hydrogen bond with a tyrosine residue in the active site, which is crucial for its inhibitory activity. nih.gov The aryl substituent at the N-3 position occupies a hydrophobic channel, further stabilizing the enzyme-inhibitor complex. nih.gov Similarly, for carbonic anhydrase II, the thiazolidinone scaffold can interact with the zinc ion in the active site, leading to inhibition. nih.gov
Kinase Inhibition Mechanisms (e.g., Tyrosine Kinases, CDK2)
Thiazolidin-4-one derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes and attractive targets for cancer therapy. nih.govnih.gov The inhibition of these enzymes by thiazolidin-4-one derivatives can disrupt the signaling pathways that are often dysregulated in cancer cells. nih.gov
Tyrosine Kinases: The thiazolidin-4-one scaffold is a key feature in the design of multi-tyrosine kinase inhibitors. For instance, a series of N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas has demonstrated potent inhibitory activity against several tyrosine kinases, including c-Met, Src, Ron, KDR, c-Kit, and IGF-IR. One derivative, in particular, showed an IC50 value of 0.021 µmol L−1 and cytotoxic activity against the A549 lung carcinoma cell line at a concentration of 0.041 µM. nih.gov Molecular docking studies of other thiazolidin-4-one derivatives against the c-KIT tyrosine kinase target protein (1T46) have also been conducted to understand the binding modes and interactions responsible for their inhibitory effects. ekb.eg
Cyclin-Dependent Kinase 2 (CDK2): While specific studies on the direct inhibition of CDK2 by this compound are limited, the broader class of thiazolidin-4-one analogues has been investigated as CDK2 inhibitors, highlighting their potential cytotoxic effects. nih.gov
Carbonic Anhydrase Inhibition Principles
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. sciensage.info Their inhibition has therapeutic applications in various conditions, including cancer. Thiazolidin-4-one derivatives have emerged as effective carbonic anhydrase inhibitors. nih.govsciensage.info
The inhibitory mechanism of these compounds often involves the interaction of the thiazolidin-4-one core and its substituents with the active site of the enzyme. Molecular modeling studies of certain pyridine-thiazolidinone analogues have revealed that the nitrobenzylidene ring can form multiple hydrogen bonds with key amino acid residues such as His94, His96, Thr199, and Thr200, while the thiazolidin-4-one ring itself can form a hydrogen bond with Thr200. nih.gov In other derivatives, a sulfonamide pharmacophore has been shown to interact with residues like Asn-62, His-64, Gln-67, Gln-92, and Thr-199 within the active site of CA IX. nih.gov
Other Enzyme Inhibition Modalities (e.g., HDAC, PARP)
Histone Deacetylase (HDAC) Inhibition: Histone deacetylases are enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a valid strategy in cancer therapy. biointerfaceresearch.com The thiazolidinedione scaffold, a close relative of thiazolidin-4-one, has been incorporated into molecules designed to simultaneously target both peroxisome proliferator-activated receptor γ (PPARγ) and HDACs. biointerfaceresearch.com These "magic bullets" have shown potential as dual-targeting agents. biointerfaceresearch.com While direct evidence for this compound as an HDAC inhibitor is not extensively documented, the proven activity of related structures suggests a potential for this class of compounds to interact with HDACs. biointerfaceresearch.com
Poly(ADP-ribose) Polymerase (PARP) Inhibition: PARP enzymes are involved in DNA repair, and their inhibition is a therapeutic strategy for certain types of cancer. researchgate.net Although a thorough investigation into the PARP inhibitory activity of this compound is not yet available, the broader therapeutic potential of enzyme inhibitors in cancer treatment supports the exploration of thiazolidin-4-ones against such targets. nih.govresearchgate.net
Ligand-Protein Interaction Studies for Specific Disease Pathways (e.g., Antineoplastic Targets, Anti-biofilm Mechanisms)
Antineoplastic Targets: The anticancer activity of thiazolidin-4-one derivatives is often attributed to their ability to interact with various protein targets involved in cancer progression. nih.govekb.eg Molecular docking studies have been instrumental in elucidating these interactions. For example, derivatives of 3-ethyl-2-(2,4,5-trifluoro-phenylimino)-thiazolidin-4-one have been docked against the c-KIT tyrosine kinase to understand their binding affinities and modes of interaction. ekb.eg The synthesis of novel thiazolidin-4-one derivatives and their subsequent evaluation for anticancer activity against cell lines such as HL-60 and MCF-7 have demonstrated their potential as cytotoxic agents. journalcra.com
Anti-biofilm Mechanisms: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. nih.gov Thiazolidin-one derivatives have shown promise as anti-biofilm agents. nih.govresearchgate.net One such derivative, TD-H2-A, has demonstrated potent bactericidal and anti-biofilm activities against Staphylococcus aureus. nih.gov This activity is attributed to its ability to kill cells embedded within mature biofilms. nih.gov While the specific interactions of this compound in biofilm disruption are yet to be fully detailed, the anti-biofilm potential of the core structure is well-established. nih.govresearchgate.net
Pharmacophore Modeling and Virtual Screening Approaches
Pharmacophore modeling and virtual screening are powerful computational tools used in drug discovery to identify novel bioactive compounds. nih.gov These approaches have been applied to the thiazolidin-4-one scaffold to explore its potential against various therapeutic targets.
A study on 2-imino-thiazolidin-4-one derivatives as S1P1 receptor agonists utilized 3D-QSAR models (CoMFA and CoMSIA) to understand the structure-activity relationships. The best CoMSIA model, which included steric, electrostatic, hydrophobic, and H-bond donor descriptors, provided insights into the structural requirements for enhancing the activity of these compounds. nih.gov Virtual screening of a thiazolidin-4-one analogue led to the discovery of a selective GSK-3β inhibitor, with molecular dynamics studies revealing key interactions with amino acid residues in the binding site. nih.gov These computational methods allow for the rational design of more potent and selective thiazolidin-4-one derivatives for various therapeutic applications.
Interactive Data Table: Biological Activities of Thiazolidin-4-one Derivatives
| Compound Class | Target/Activity | Key Findings |
| N1-(2-aryl-1,3-thiazolidin-4-one)-N3-aryl ureas | Multi-tyrosine kinase inhibition | Potent inhibition of c-Met, Src, Ron, KDR, c-Kit, and IGF-IR. nih.gov |
| Pyridine-thiazolidinone analogues | Carbonic Anhydrase IX inhibition | Hydrogen bonding with His94, His96, Thr199, and Thr200. nih.gov |
| Thiazolidinedione derivatives | Dual PPARγ and HDAC inhibition | "Magic bullet" approach for cancer therapy. biointerfaceresearch.com |
| Thiazolidinone derivative (TD-H2-A) | Anti-biofilm against S. aureus | Potent bactericidal activity on mature biofilms. nih.gov |
| 2-imino-thiazolidin-4-one derivatives | S1P1 receptor agonism | 3D-QSAR models identified key structural features for activity. nih.gov |
Emerging Research Directions and Methodological Innovations for the 1,3 Thiazolidin 4 One Scaffold
Development of Novel Synthetic Routes with High Atom Economy
In the pursuit of more sustainable and efficient chemical manufacturing, a significant focus has been placed on developing synthetic routes with high atom economy. For the 1,3-thiazolidin-4-one scaffold, this has led to a shift from traditional multi-step procedures to more streamlined one-pot, multi-component reactions (MCRs). These reactions, where multiple reactants are combined in a single vessel to form the final product, inherently minimize waste by incorporating a majority of the atoms from the starting materials into the desired molecule.
Green chemistry principles are increasingly being integrated into the synthesis of these compounds. Methodologies such as solvent-free reactions or the use of aqueous media are gaining prominence. For instance, one-pot three-component synthesis of 1,3-thiazolidin-4-ones has been successfully carried out under solvent-free conditions, which not only reduces environmental impact but also simplifies product isolation and purification. Microwave-assisted organic synthesis has also emerged as an effective, eco-friendly approach, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. tbzmed.ac.ir
These modern synthetic strategies offer substantial advantages over classical methods, which often involve lengthy reaction times and the use of dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or Dean-Stark apparatuses for water removal. mdpi.com The adoption of greener, more atom-economical routes is crucial for the sustainable development of novel thiazolidin-4-one-based therapeutic agents.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design of novel compounds based on the 1,3-thiazolidin-4-one scaffold. These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising new drug candidates with a higher probability of success.
Quantitative Structure-Activity Relationship (QSAR) modeling is a key application in this area. By establishing a mathematical relationship between the physicochemical properties of thiazolidin-4-one derivatives and their biological activities, QSAR models can predict the potency of newly designed compounds. researchgate.net For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to build predictive models for S1P1 receptor agonists based on the 2-imino-thiazolidin-4-one scaffold. researchgate.nettandfonline.com These models provide insights into how steric, electrostatic, and other properties influence activity, guiding the rational design of more potent molecules. researchgate.net
Various machine learning algorithms, including Random Forest, Support Vector Machines (SVMs), and Multi-Layer Perceptrons (MLPs), are being employed to develop predictive models for a range of biological activities, such as antifungal or antitrypanosomal effects. researchgate.networktribe.com These data-driven approaches can accelerate the discovery process by prioritizing which novel 3-(4-Methylphenyl)-1,3-thiazolidin-4-one analogues to synthesize and test, saving significant time and resources. worktribe.comnih.gov
Table 1: Application of Machine Learning in Thiazolidin-4-one Research
| Algorithm | Application | Predicted Activity | Reference |
|---|---|---|---|
| Random Forest | QSAR Modeling | Antitrypanosomal | researchgate.net |
| Gaussian Processes | QSAR Modeling | Antitrypanosomal | researchgate.net |
| CoMFA/CoMSIA | 3D-QSAR | S1P1 Receptor Agonism | researchgate.net |
| SVM, MLP | Classification | Antifungal Activity | worktribe.com |
Exploration of New Catalytic Systems for Efficient Synthesis
The efficiency of synthesizing this compound and its derivatives is heavily dependent on the catalytic system employed. Research is actively exploring novel catalysts that are not only highly effective but also reusable and environmentally benign.
Ionic liquids (ILs) have emerged as promising green catalysts and media for the synthesis of 1,3-thiazolidin-4-ones. mdpi.com Task-specific ILs can serve as both the solvent and the catalyst, often leading to moderate to good yields in significantly shorter reaction times compared to standard methods. nih.gov For example, DABCO-based acidic ionic liquids have been shown to be efficient, economical, and reusable catalysts for the one-pot, three-component synthesis in aqueous media. nih.govgoogle.com
Nanocatalysts represent another frontier in this field, prized for their high selectivity, reactivity, and stability. researchgate.net Various nanocatalysts, such as nano-Fe3O4-cysteine and Ag/g-C3N4 nanocomposites, have been successfully used to mediate the one-pot synthesis of thiazolidin-4-one derivatives. nih.govnih.gov These heterogeneous catalysts are often easily separable from the reaction mixture, for instance, by magnetic separation, and can be recycled multiple times without a significant loss of catalytic activity. researchgate.net The use of ultrasound irradiation in conjunction with these nanocatalysts can further enhance reaction rates and yields. nih.govresearchgate.net
Table 2: Examples of Novel Catalysts for 1,3-Thiazolidin-4-one Synthesis
| Catalyst Type | Specific Example | Key Advantages | Reference |
|---|---|---|---|
| Ionic Liquid | [C4H10-DABCO][ClO4]2 | Reusable, efficient in aqueous media | nih.govgoogle.com |
| Ionic Liquid | [DBBim]BF4 | Acts as both catalyst and solvent, reduced reaction time | nih.gov |
| Nanocatalyst | nano-Fe3O4-cysteine | Easy separation, good functional group tolerance | nih.gov |
| Nanocatalyst | Ag/g-C3N4 | Mild conditions, environmentally friendly | nih.gov |
| Organocatalyst | L-Proline | Environmentally benign, mild conditions | google.com |
Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring
Understanding and optimizing the synthesis of 1,3-thiazolidin-4-ones requires precise control over reaction parameters. Advanced spectroscopic and imaging techniques are becoming indispensable tools for real-time, in-situ monitoring of these chemical transformations. Such Process Analytical Technology (PAT) allows for a deeper understanding of reaction kinetics, mechanisms, and the influence of various parameters, ultimately leading to improved yields and purity.
Spectroscopic methods like Fourier-Transform Infrared (FT-IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to track the concentration of reactants, intermediates, and products as the reaction progresses. acs.org Mass spectrometry-based techniques, including Direct Analysis in Real-Time (DART-MS), also offer powerful capabilities for monitoring organic reactions without extensive sample preparation. acs.org
While the direct application of advanced imaging techniques to thiazolidin-4-one synthesis is still an emerging area, technologies like Magnetic Resonance Imaging (MRI) and Raman imaging hold significant potential. nih.govoup.com These methods can provide spatially resolved chemical information, which is particularly valuable for understanding heterogeneous catalytic systems or reactions in flow chemistry setups. Camera-enabled techniques coupled with computer vision algorithms are also being developed for the automated monitoring and control of chemical syntheses. worktribe.com The application of these advanced analytical methods promises to accelerate the optimization of synthetic routes for the 1,3-thiazolidin-4-one scaffold.
Computational Approaches for Predicting Novel Bio-interactions
Computational chemistry plays a pivotal role in predicting how novel this compound derivatives will interact with biological targets, thereby guiding the design of molecules with desired therapeutic effects. These in silico methods allow for the rapid screening of virtual compound libraries and provide insights into the molecular basis of biological activity.
Molecular docking is a widely used technique to predict the binding mode and affinity of a ligand to the active site of a target protein. nih.gov For thiazolidin-4-one derivatives, docking studies have been performed to investigate their interactions with a variety of targets, including enzymes like VEGFR-2 and dihydrofolate reductase (DHFR). nih.govjohnshopkins.edu These studies help to elucidate the key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for biological activity. nih.gov
Density Functional Theory (DFT) is another powerful computational tool used to study the electronic structure and geometry of molecules. researchgate.netekb.eg DFT calculations can help to understand the conformational preferences of thiazolidin-4-one derivatives and predict their reactivity and stability. nih.govekb.eg Furthermore, pharmacophore modeling is used to identify the essential three-dimensional arrangement of chemical features required for a molecule to be active at a specific biological target. This information is invaluable for designing new compounds with improved potency and selectivity. researchgate.net
Multi-target Ligand Design Strategies Based on the Thiazolidin-4-one Core
Chronic and complex diseases often involve multiple biological pathways. This has spurred the development of multi-target ligands, or polypharmacology, where a single molecule is designed to interact with two or more distinct biological targets. The versatile 1,3-thiazolidin-4-one scaffold is an excellent platform for this approach. nih.gov
One common strategy is molecular hybridization, which involves combining the thiazolidin-4-one core with other known pharmacophores in a single molecule. ump.edu.pl This can lead to hybrid compounds with dual or multiple modes of action. For example, thiazolidin-4-one derivatives have been investigated as dual inhibitors of enzymes like aldose reductase and protein tyrosine phosphatase 1B, which are relevant to diabetes and its complications. mdpi.com Similarly, hybrids have been designed to possess both anticancer and antimicrobial properties. nih.gov
The rationale behind this strategy is to create synergistic effects, improve efficacy, and potentially overcome drug resistance mechanisms that can arise with single-target agents. The structural flexibility of the thiazolidin-4-one ring, which allows for modifications at positions 2, 3, and 5, makes it particularly amenable to the design of multi-target agents for complex diseases like cancer and inflammatory disorders. nih.govnih.gov
Q & A
Q. What are the common synthetic routes for 3-(4-Methylphenyl)-1,3-thiazolidin-4-one, and how do reaction conditions influence product purity?
The compound is typically synthesized via cyclocondensation of 4-methylphenyl isothiocyanate with thioglycolic acid under reflux conditions. Reaction parameters such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–100°C), and catalyst choice (e.g., K₂CO₃) critically affect yield and purity. For instance, Shahwar et al. optimized the synthesis using stoichiometric control to minimize byproducts like unreacted intermediates, achieving >85% purity . Microwave-assisted synthesis (e.g., 50–100 W, 10–15 min) has also been explored, reducing reaction time by 70% compared to conventional heating . Post-synthesis purification via recrystallization in ethyl acetate is recommended to isolate crystalline forms suitable for structural studies .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- Single-crystal X-ray diffraction (SCXRD): Resolves bond lengths (e.g., C–S = 1.68–1.72 Å) and dihedral angles (e.g., 71.2° between aromatic and thiazolidinone planes) .
- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C–S at ~650 cm⁻¹) .
- NMR: Assigns proton environments (e.g., methyl protons at δ 2.35 ppm in CDCl₃) .
SCXRD data collection requires a Bruker Kappa APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS). Refinement via SHELXL-97 ensures precision in thermal displacement parameters (Uiso ≤ 0.05 Ų) .
Q. What preliminary biological activities have been reported, and what assay protocols are used?
The compound exhibits dose-dependent cytotoxicity against renal cell adenocarcinoma (769-P) with IC₅₀ = 12–18 μM. Assays involve:
- MTT viability tests: 24–72 hr exposure in RPMI-1640 medium, read at 570 nm .
- Cell cycle analysis: Flow cytometry after propidium iodide staining, showing G1-phase arrest at 20 μM .
- Apoptosis assays: Annexin V-FITC/PI dual staining, revealing ~15% early apoptosis at 25 μM . Controls include normal GMK kidney cells to assess selectivity.
Advanced Research Questions
Q. How do structural variations in thiazolidinone derivatives impact their intermolecular interactions?
The 4-methylphenyl substituent induces steric and electronic effects:
- C–H⋯O hydrogen bonding: Between the thiazolidinone carbonyl (O1) and adjacent aromatic C–H groups (2.45–2.60 Å), stabilizing polymeric sheets parallel to the (0 1 1) plane .
- C–H⋯π interactions: Methyl groups engage in weak interactions (3.30–3.50 Å) with benzene rings, influencing packing density (Dx = 1.428 Mg/m³) .
Comparatively, analogs with 2- or 3-methylphenyl groups show larger dihedral angles (83–84° vs. 71.2°), reducing π-π stacking efficiency .
Q. What challenges exist in resolving electron density maps for this compound, and how are they addressed?
Disordered solvent molecules and weak diffraction at high angles (θ > 25°) complicate refinement. Strategies include:
Q. How can researchers analyze discrepancies in cytotoxic activity across cell lines?
Contradictory results (e.g., high activity in 769-P vs. low activity in HepG2) may arise from:
- Membrane permeability differences: LogP = 2.1 suggests moderate lipophilicity; adjust assays using permeability enhancers (e.g., DMSO ≤0.1%) .
- Metabolic stability: LC-MS/MS quantifies parent compound degradation (t₁/₂ < 2 hr in hepatocytes), necessitating prodrug strategies .
- Target selectivity: Kinase profiling (e.g., Pfmrk inhibition) identifies off-target effects. Use siRNA knockdowns to validate mechanism .
Q. What computational methods predict the reactivity of the thiazolidinone scaffold?
- DFT calculations (B3LYP/6-31G):* Optimize geometry and compute Fukui indices to identify nucleophilic sites (e.g., C5 of the thiazolidinone ring) .
- Molecular docking (AutoDock Vina): Screen against COX-2 (PDB: 5KIR) to rationalize anti-inflammatory activity, with binding energies ≤−7.2 kcal/mol .
- MD simulations (GROMACS): Assess stability of protein-ligand complexes over 100 ns trajectories .
Q. How do researchers validate hydrogen-bonding networks in crystalline phases?
- Hirshfeld surface analysis (CrystalExplorer): Quantifies contact contributions (e.g., O⋯H = 25%, C⋯H = 18%) .
- TOPOSPro: Generates topology descriptors (e.g., 2D sql networks) for comparison with Cambridge Structural Database entries .
- Variable-temperature XRD: Confirms thermal stability of H-bonds up to 150°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
